mPEG6-Mal
Overview
Description
Methoxypolyethylene glycol-maleimide (mPEG6-Mal) is a linear monofunctional polyethylene glycol (PEG) derivative with a terminal maleimide group. The maleimide group selectively reacts with free sulfhydryl groups through a Michael addition reaction, forming stable carbon-sulfur bonds. This compound is widely used in bioconjugation, particularly for the modification of proteins, peptides, and other biomolecules containing thiol groups.
Mechanism of Action
Target of Action
mPEG6-Mal, also known as mPEG6-NH-Mal, is a PEG derivative containing a maleimide group . The primary target of this compound is the thiol group present in biomolecules . The maleimide group in this compound reacts with the thiol group to form a covalent bond , enabling the connection of the biomolecule with a thiol .
Mode of Action
The mode of action of this compound involves a specific interaction with its target, the thiol group. The maleimide group in this compound reacts with the thiol group to form a stable, non-cleavable thioether bond . This reaction is highly specific and occurs quickly and efficiently .
Biochemical Pathways
The biochemical pathway affected by this compound involves the modification of specific and rare amino acids by means of terminally functionalized PEG polymers . This process is known as PEGylation . The PEGylation of a therapeutic protein at a Lysine residue by an amine active MPEG-derivative may cause a loss of bio-activity .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases solubility in aqueous media . This property can enhance the bioavailability of the compound . .
Result of Action
The result of the action of this compound is the formation of a stable, non-cleavable thioether bond with the thiol group in biomolecules . This enables the connection of the biomolecule with a thiol , potentially altering the function and properties of the biomolecule .
Action Environment
The action of this compound is influenced by the pH of the environment. The maleimide group in this compound reacts with the thiol group at pH 6.5-7.5 . The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which can influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
mPEG6-Mal plays a crucial role in biochemical reactions by enabling the site-specific modification of proteins and peptides. The maleimide group in this compound reacts with thiol groups present in cysteine residues of proteins, forming a stable thioether bond . This reaction is highly specific and efficient, occurring at a pH range of 6.5-7.5. The hydrophilic PEG spacer in this compound increases the solubility of the modified biomolecules, making them more suitable for various biochemical assays .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is commonly used in the development of drug delivery systems, where it enhances the solubility and stability of therapeutic agents . In cancer research, this compound-conjugated nanoparticles have been shown to improve the targeted delivery of anticancer drugs to tumor cells, increasing their efficacy and reducing side effects . Additionally, this compound can influence cell signaling pathways, gene expression, and cellular metabolism by modifying the surface properties of proteins and peptides .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with thiol groups in proteins and peptides. The maleimide group in this compound forms a covalent bond with the thiol group, resulting in a stable thioether linkage . This modification can alter the hydrophobicity, surface charge, and stability of the target protein, affecting its biological activity . For example, the modification of sweet potato β-amylase with this compound has been shown to enhance its enzymatic activity and thermal stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable when stored at -20°C, but it can undergo hydrolysis at elevated temperatures . Long-term studies have shown that this compound-modified proteins retain their activity and stability over extended periods, making them suitable for various in vitro and in vivo applications . It is essential to prepare fresh solutions of this compound before use to ensure optimal performance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound-conjugated nanoparticles can enhance the delivery of therapeutic agents to target tissues without causing significant toxicity . High doses of this compound may lead to adverse effects, such as immune responses and toxicity . It is crucial to optimize the dosage of this compound in preclinical studies to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with thiol-containing enzymes and proteins . The modification of these biomolecules with this compound can affect their metabolic flux and activity . For example, the PEGylation of enzymes involved in glycolysis and the citric acid cycle can alter their catalytic efficiency and stability, impacting overall cellular metabolism . Additionally, this compound can influence the levels of metabolites by modifying the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its hydrophilic PEG spacer . This property allows this compound to be efficiently transported across cell membranes and distributed within various cellular compartments . The maleimide group in this compound enables its covalent attachment to thiol-containing transporters and binding proteins, further enhancing its cellular uptake and distribution . This characteristic makes this compound an ideal candidate for drug delivery and targeting applications .
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with specific targeting signals and post-translational modifications . This compound-modified proteins can be directed to various cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on the presence of targeting signals . The PEGylation of proteins with this compound can also affect their activity and function by altering their localization within the cell . For example, the modification of nuclear proteins with this compound can enhance their stability and protect them from degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of mPEG6-Mal involves the reaction of methoxypolyethylene glycol (mPEG) with maleic anhydride to introduce the maleimide functional group. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions to prevent degradation of the PEG chain. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction parameters to ensure high purity and yield. The product is then purified using techniques such as precipitation, filtration, and chromatography to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: mPEG6-Mal primarily undergoes substitution reactions, specifically Michael addition reactions with thiol groups. This reaction forms a stable thioether bond, which is non-cleavable and highly resistant to hydrolysis .
Common Reagents and Conditions: The reaction between this compound and thiol-containing compounds typically occurs in aqueous buffers at a pH range of 6.5-7.5. Common reagents used in these reactions include thiol-containing peptides, proteins, and small molecules .
Major Products Formed: The major product formed from the reaction of this compound with thiol-containing compounds is a PEGylated biomolecule with a stable thioether linkage. This modification enhances the solubility, stability, and bioavailability of the biomolecule .
Scientific Research Applications
mPEG6-Mal has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used for the site-specific PEGylation of proteins and peptides, which improves their solubility and stability . In biology, this compound is used to modify enzymes and antibodies, enhancing their performance in various assays and diagnostic applications . In medicine, PEGylation with this compound is employed to improve the pharmacokinetics and reduce the immunogenicity of therapeutic proteins and peptides . In industry, this compound is used in the development of drug delivery systems and biomaterials .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to mPEG6-Mal include other maleimide-functionalized PEG derivatives such as mPEG-Maleimide (mPEG-Mal) with different molecular weights . These compounds also react with thiol groups to form stable thioether bonds.
Uniqueness: this compound is unique due to its specific molecular weight and the length of the PEG chain, which can be tailored to achieve desired properties in the modified biomolecule. The use of this compound allows for precise control over the degree of PEGylation and the resulting biophysical properties of the conjugate .
Properties
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O9/c1-26-8-9-28-12-13-30-16-17-31-15-14-29-11-10-27-7-5-21-18(23)4-6-22-19(24)2-3-20(22)25/h2-3H,4-17H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYWOIZSFVKCGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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